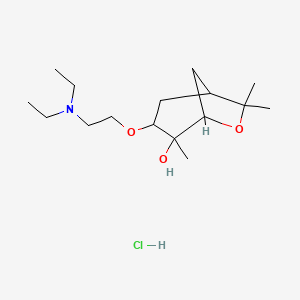
2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- is a synthetic organic compound that features a quinoline moiety linked to a diethylamino group via a propanol chain. Compounds with quinoline structures are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- typically involves the following steps:
Formation of the quinoline intermediate: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the propanol chain: The quinoline intermediate is then reacted with a suitable alkylating agent to introduce the propanol chain.
Introduction of the diethylamino group: The final step involves the reaction of the intermediate with diethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanol chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could potentially target the quinoline ring or the propanol chain, depending on the conditions used.
Substitution: The diethylamino group and the quinoline moiety may participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol chain could yield 2-Propanone 1-(diethylamino)-3-(8-quinolinyloxy)-.
Wissenschaftliche Forschungsanwendungen
2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a fluorescent probe due to the quinoline moiety.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline moiety could play a key role in binding to molecular targets, while the diethylamino group might influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol 1-(dimethylamino)-3-(8-quinolinyloxy)-: Similar structure but with dimethylamino instead of diethylamino.
2-Propanol 1-(diethylamino)-3-(6-quinolinyloxy)-: Similar structure but with the quinoline moiety attached at a different position.
2-Propanol 1-(diethylamino)-3-(8-isoquinolinyloxy)-: Similar structure but with an isoquinoline moiety instead of quinoline.
Uniqueness
2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- is unique due to its specific combination of functional groups and their arrangement, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
85239-25-4 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
1-(diethylamino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C16H22N2O2/c1-3-18(4-2)11-14(19)12-20-15-9-5-7-13-8-6-10-17-16(13)15/h5-10,14,19H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
FCHUHYJBMDOTEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(COC1=CC=CC2=C1N=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


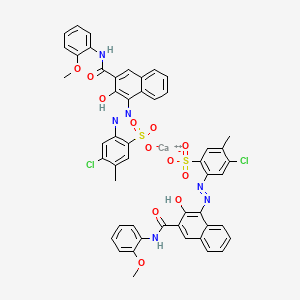
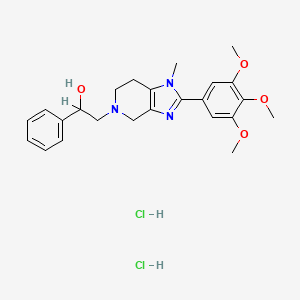
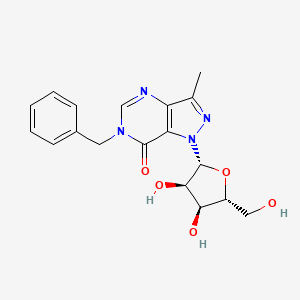

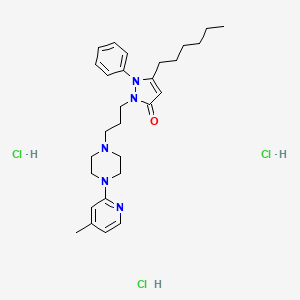

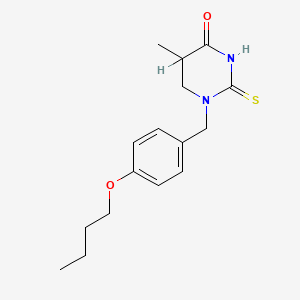
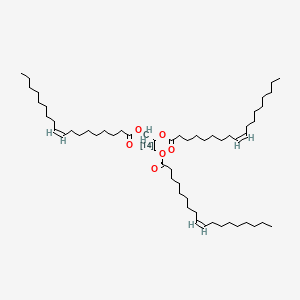
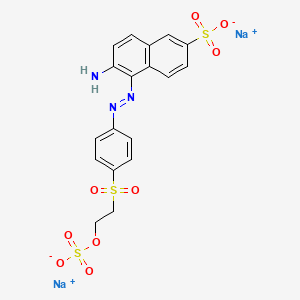
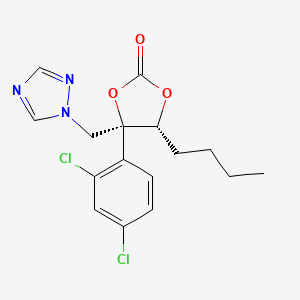
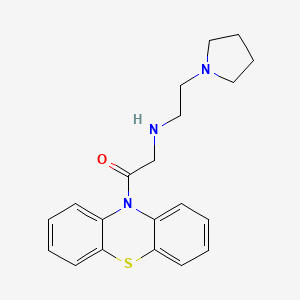
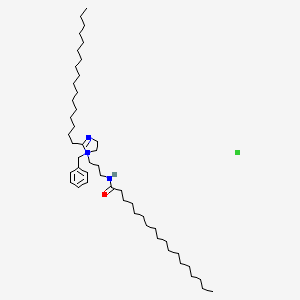
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)
